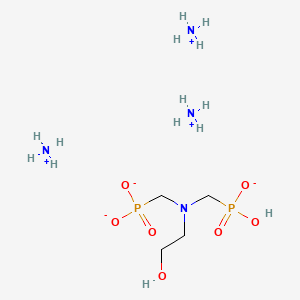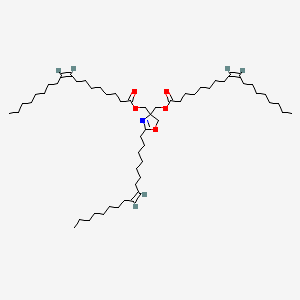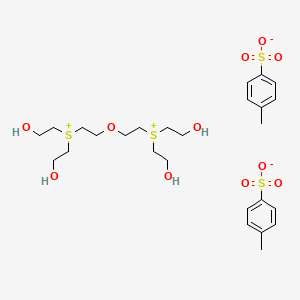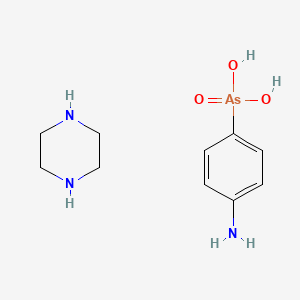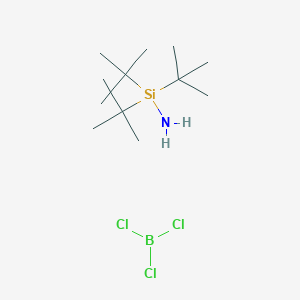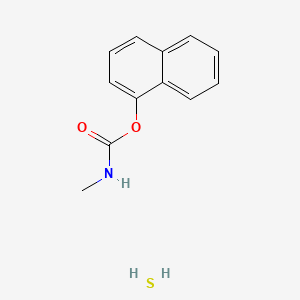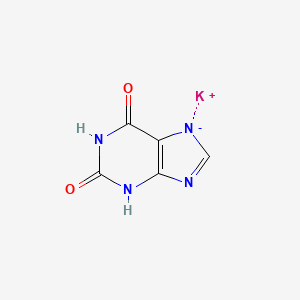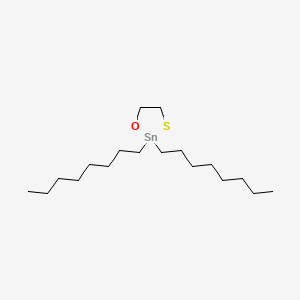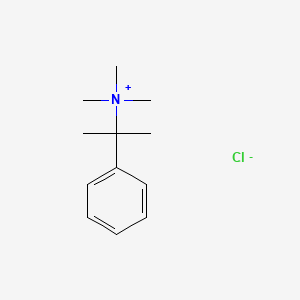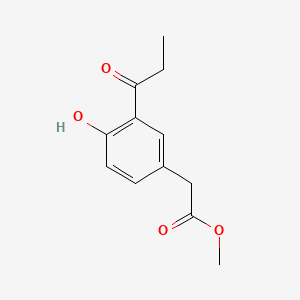
Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.23716 g/mol It is known for its unique structure, which includes a hydroxy group, a ketone group, and a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate typically involves the esterification of 4-hydroxy-3-(1-oxopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, reduced esters.
Substitution: Various substituted phenylacetates.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating enzyme-substrate interactions .
Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ketone groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparación Con Compuestos Similares
Methyl 4-hydroxybenzoate: Similar structure but lacks the ketone group.
Methyl 3-(1-oxopropyl)benzoate: Similar structure but lacks the hydroxy group.
4-Hydroxy-3-(1-oxopropyl)benzoic acid: Similar structure but is not esterified.
Uniqueness: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is unique due to the presence of both hydroxy and ketone groups, which confer distinct reactivity and biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications, setting it apart from similar compounds .
Propiedades
Número CAS |
71662-41-4 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl 2-(4-hydroxy-3-propanoylphenyl)acetate |
InChI |
InChI=1S/C12H14O4/c1-3-10(13)9-6-8(4-5-11(9)14)7-12(15)16-2/h4-6,14H,3,7H2,1-2H3 |
Clave InChI |
FWPZORRTDTZVAB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


